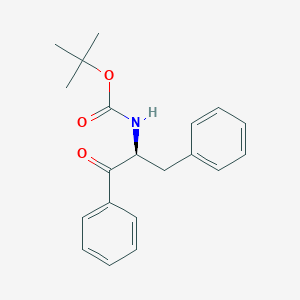

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and ease of deprotection.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of reagents and conditions may be optimized to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.

Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in dioxane.

Substitution: Various nucleophiles in the presence of a base.

Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

Deprotection: The major product is the free amine after removal of the Boc group.

Substitution: The products depend on the nucleophile used in the reaction.

Oxidation and Reduction: The products vary based on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone serves as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly relevant in developing drugs targeting neurological disorders due to its structural properties that allow for the formation of bioactive compounds. The compound's ability to facilitate the synthesis of complex molecules makes it invaluable in medicinal chemistry.

Case Study: Neurological Drug Development

Research has indicated that derivatives of this compound can exhibit significant biological activities. For instance, studies have shown that related compounds can act as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which are implicated in metabolic regulation and anti-inflammatory responses . This highlights the potential therapeutic applications of this compound in treating conditions such as diabetes and obesity.

Organic Synthesis

The compound is widely utilized in organic synthesis as a versatile building block for creating complex molecules. Its unique structure allows chemists to explore various synthetic pathways, enhancing the efficiency of chemical reactions.

Table: Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Diphenyl-2-propanone | Lacks Boc group; simpler structure | Potential PPAR agonist |

| N,N-Dimethylamino-substituted derivatives | Contains dimethylamino group | Enhanced receptor interaction |

| 2-Amino-1,3-diphenylpropanones | No Boc protection; free amine | Varied biological properties |

This table illustrates how this compound stands out due to its chiral center and protective Boc group, allowing for selective reactions not available in simpler counterparts.

Peptide Synthesis

In peptide synthesis, this compound is used as a protected amino acid building block. The Boc group protects the amino functionality during coupling with other amino acids to form peptide bonds. This controlled approach is essential for constructing complex peptide and protein structures.

Case Study: Bioactive Peptides

Research has demonstrated that using this compound can significantly enhance the efficiency of synthesizing bioactive peptides. The ability to selectively remove the Boc group under specific conditions allows for further reactions and chain elongation, making it a critical component in peptide chemistry.

Material Science

The unique properties of this compound make it suitable for developing advanced materials. Its reactivity can be harnessed to create polymers and coatings that require specific chemical functionalities.

Application Example: Coatings Development

Recent studies have explored the use of this compound in formulating coatings with enhanced durability and chemical resistance . The integration of this compound into material science applications showcases its versatility beyond traditional organic synthesis.

Research in Chiral Catalysis

This compound plays a significant role in studies involving chiral catalysts. Its chiral nature is beneficial for producing enantiomerically pure compounds essential in various applications.

Case Study: Asymmetric Synthesis

In asymmetric synthesis research, incorporating this compound into reaction schemes has led to successful enantioselective syntheses. This capability is crucial for developing new drugs where specific stereochemistry is vital for efficacy.

Wirkmechanismus

The mechanism of action of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine during synthetic transformations and can be selectively removed under mild acidic conditions. This allows for the sequential construction of complex molecules without interference from the amine functionality.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-(Fmoc-amino)-1,3-diphenyl-1-propanone: Features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.

(S)-2-(Cbz-amino)-1,3-diphenyl-1-propanone: Contains a carbobenzyloxy (Cbz) protecting group, which is removed by hydrogenolysis.

Uniqueness

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone is unique due to the stability of the Boc group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required.

Biologische Aktivität

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone, also known by its CAS number 202861-97-0, is a compound with significant potential in medicinal chemistry. Its biological activity has been explored in various contexts, particularly regarding its interaction with specific molecular targets and its potential therapeutic applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C20H23NO3

- Molecular Weight : 325.4 g/mol

- Synthesis : The compound can be synthesized through several methods, including the use of copper(I) iodide in tetrahydrofuran under controlled conditions .

1. Interaction with PPARs

Recent studies have highlighted the compound's role as a dual agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. These receptors are crucial in regulating lipid metabolism and glucose homeostasis.

- Molecular Docking Studies :

| Receptor | Docking Score (Vina) | Binding Energy (kcal/mol) |

|---|---|---|

| PPARα | −8.8 | High affinity |

| PPARγ | −7.0 | High affinity |

2. Effects on Cellular Mechanisms

In vitro studies demonstrated that this compound significantly increased the transcriptional activities of both PPARα and PPARγ in liver cells (Ac2F), which could have implications for metabolic disorders .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing various derivatives of related compounds, it was found that modifications to the structure could enhance the efficacy against bacterial strains such as E. coli and Staphylococcus aureus.

- Case Study : A derivative of 1,3-diphenyl-2-propanone showed a notable increase in potency against E. coli, indicating that structural modifications can lead to enhanced biological activity .

4. Cytotoxicity Studies

Cytotoxic effects of this compound were tested against several cancer cell lines using MTT assays. The results indicated moderate cytotoxicity with IC50 values that warrant further investigation into its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| WRL-68 | 86 |

| Caco2 | TBD |

| MCF-7 | TBD |

| PC-3 | TBD |

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-1,3-diphenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-17(14-15-10-6-4-7-11-15)18(22)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,21,23)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUYZILXZGMZSY-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.